![molecular formula C17H16ClN3O2S B2843270 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886918-50-9](/img/structure/B2843270.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Corrosion Inhibition
A study explored the use of related compounds, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, as corrosion inhibitors for mild steel in acidic media. This compound was synthesized through condensation and reduction reactions and exhibited significant inhibition efficiency, increasing up to 80% under certain conditions (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Properties
Another study synthesized derivatives of benzothiazoles, including those structurally similar to the compound , and evaluated their in vitro antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antiangiogenic Effects
A series of novel thioxothiazolidin-4-one derivatives, structurally related to (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone, were investigated for their in vivo anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number in a mouse model, showing promise for anticancer therapy (Chandrappa et al., 2010).
Antipsychotic Potential
In a study focusing on butyrophenones with affinity for dopamine and serotonin receptors, derivatives structurally similar to the compound of interest were synthesized. These compounds, including benzo[b]furan derivatives, were evaluated for their potential as antipsychotic agents (Raviña et al., 2000).
Anti-tubercular Activity
A research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes. Several of these compounds displayed significant anti-tubercular potential against Mycobacterium tuberculosis, with low cytotoxicity, highlighting their therapeutic potential (Pancholia et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been found to impact various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit various biological effects, such as analgesic and anti-inflammatory activities .
properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-12(18)4-5-14-15(11)19-17(24-14)21-8-6-20(7-9-21)16(22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKVBVZHQZYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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